Propynoyl chloride

Description

BenchChem offers high-quality Propynoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propynoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

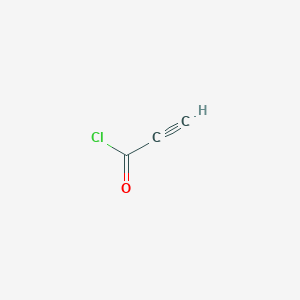

Structure

3D Structure

Properties

CAS No. |

50277-65-1 |

|---|---|

Molecular Formula |

C3HClO |

Molecular Weight |

88.49 g/mol |

IUPAC Name |

prop-2-ynoyl chloride |

InChI |

InChI=1S/C3HClO/c1-2-3(4)5/h1H |

InChI Key |

MKJZRZRIEWBTMN-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Propynoyl chloride synthesis from propionic acid

Synthesis of Propynoyl Chloride from Propionic Acid: A Comprehensive Technical Guide

Executive Summary

Propynoyl chloride (propioloyl chloride) is a highly reactive, terminal alkyne-containing acyl chloride utilized extensively as an electrophilic building block in the development of pharmaceuticals, agrochemicals, and specialized functional materials. Synthesizing this compound from a saturated, unfunctionalized precursor like propionic acid requires a systematic introduction of unsaturation followed by controlled acyl chloride formation. This whitepaper details the mechanistic rationale, step-by-step experimental protocols, and critical safety considerations required to execute this multi-stage transformation safely and efficiently.

Mechanistic Rationale & Retrosynthetic Strategy

The transformation of propionic acid (a saturated

-

Alpha-Bromination & Elimination: Propionic acid undergoes a Hell-Volhard-Zelinsky (HVZ) bromination to yield 2-bromopropionic acid. A subsequent base-promoted E2 elimination yields acrylic acid. (Note: While industrial processes often utilize catalytic dehydrogenation to obtain acrylic acid, the HVZ route is standard for bench-scale synthesis).

-

Electrophilic Halogenation: Acrylic acid undergoes electrophilic addition with molecular bromine. The electron-withdrawing nature of the carboxyl group slightly deactivates the alkene, requiring reflux conditions to quantitatively yield 2,3-dibromopropionic acid.

-

Double Dehydrohalogenation: Treatment of 2,3-dibromopropionic acid with a strong base (ethanolic KOH) drives a sequential double E2 elimination, yielding the terminal alkyne, propiolic acid (propynoic acid).

-

Acyl Chloride Formation: Propiolic acid is converted to propynoyl chloride. Crucially, 1 is chosen over thionyl chloride[1]. DMF reacts with oxalyl chloride to form a highly reactive Vilsmeier-Haack intermediate (chloroiminium ion), which activates the carboxylic acid at

. This avoids the harsh thermal conditions required by neat thionyl chloride, preventing the thermal degradation of the sensitive alkyne moiety.

Chemical workflow for synthesizing propynoyl chloride from propionic acid.

Experimental Methodologies (Self-Validating Protocols)

Stage 1 & 2: Synthesis of 2,3-Dibromopropionic Acid

Assuming starting from the Stage 1 intermediate, Acrylic Acid.

-

Procedure: Dissolve acrylic acid (1.0 eq) in dry dichloromethane (DCM) or carbon tetrachloride. Cool the reaction flask to

. Add molecular bromine ( -

Self-Validation: The reaction is visually self-validating; the deep red-brown color of the bromine will gradually dissipate as it is consumed across the double bond[2]. Analytically,

NMR will confirm completion via the disappearance of vinylic protons (

Stage 3: Synthesis of Propiolic Acid

-

Procedure: Dissolve 2,3-dibromopropionic acid (1.0 eq) in a 25% w/v solution of potassium hydroxide (KOH) in ethanol. Heat the mixture under reflux for 2 hours. After cooling to room temperature, evaporate the solvent under vacuum. Dissolve the crude residue in water and carefully acidify with concentrated HCl to precipitate the product. Filter and wash with cold DCM to yield pure propiolic acid.

-

Self-Validation: The success of the double E2 elimination[2] is confirmed via IR spectroscopy. The spectrum must show a sharp, strong

stretch at

Stage 4: Synthesis of Propynoyl Chloride

-

Procedure: In an oven-dried flask purged with argon, dissolve propiolic acid (1.0 eq) in dry DCM. Cool the solution to

using an ice bath. Successively add oxalyl chloride (1.2 eq) and a catalytic amount of anhydrous DMF (0.05 eq) dropwise[1]. Stir the reaction at -

Self-Validation: The Vilsmeier-Haack mediated acylation generates

and

Quantitative Data & Yield Analysis

The following table summarizes the optimized reaction parameters and expected yields for each stage of the synthesis.

Table 1: Reaction Parameters and Expected Yields

| Stage | Chemical Transformation | Reagents & Solvents | Temp ( | Time (h) | Expected Yield (%) |

| 1 | Propionic Acid | 80, then 100 | 6.0 | 65 - 70 | |

| 2 | Acrylic Acid | Reflux | 5.0 | 90 - 92 | |

| 3 | 2,3-Dibromopropionic Acid | 25% KOH in EtOH | Reflux | 2.0 | 80 - 85 |

| 4 | Propiolic Acid | 0 to 25 | 0.5 | 85 - 93 |

Critical Safety, Handling, and Storage

Propynoyl chloride is exceptionally hazardous and requires specialized handling protocols that go beyond standard acyl chloride precautions.

According to authoritative safety literature, including3, propynoyl chloride purified by standard distillation at

During standard thermal distillation, propynoyl chloride undergoes partial decarbonylation (loss of

References

-

Title: 1 Source: European Patent Office (via Googleapis)

-

Title: 3 Source: National Academic Digital Library of Ethiopia

-

Title: 2 Source: The Royal Society of Chemistry

Sources

Propynoyl chloride chemical properties and reactivity

Topic: Propynoyl Chloride: Chemical Properties, Synthesis, and Reactivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Properties, Synthesis, and Reactivity in Drug Discovery

Executive Summary

Propynoyl chloride (also known as Propioloyl chloride ; CAS: 50277-65-1 ) is a bifunctional electrophile serving as a critical building block in organic synthesis and medicinal chemistry. Characterized by a terminal alkyne conjugated to an acid chloride, it offers two distinct sites for nucleophilic attack: the carbonyl carbon (via nucleophilic acyl substitution) and the

This guide addresses the compound's high reactivity, its specific utility in synthesizing covalent inhibitors (targeting cysteine residues), and the severe safety risks associated with its purification—specifically the potential for spontaneous ignition and explosion during distillation.

Chemical Profile and Physical Properties[1][2][3][4][5][6][7][8]

Propynoyl chloride is rarely isolated as a pure commercial product due to its instability. It is typically generated in situ or used immediately after low-temperature vacuum distillation.

| Property | Data / Description |

| IUPAC Name | Prop-2-ynoyl chloride |

| Formula | |

| Molecular Weight | 88.49 g/mol |

| CAS Number | 50277-65-1 |

| Appearance | Colorless to pale yellow liquid (crude) |

| Boiling Point | ~58–60 °C (at 760 mmHg) — WARNING: See Safety |

| Density | ~1.1–1.2 g/mL (estimated; chemically similar to acryloyl chloride) |

| Solubility | Reacts violently with water/alcohols; soluble in DCM, THF, Toluene |

| Stability | Polymerizes readily; sensitive to moisture; shock-sensitive if distilled to dryness |

Safety & Handling: The Chloroacetylene Hazard

CRITICAL WARNING: Unlike saturated acid chlorides (e.g., propionyl chloride), propynoyl chloride poses a unique explosion hazard.

-

Spontaneous Ignition: Attempting to distill propynoyl chloride at atmospheric pressure (or even moderate vacuum) can lead to decarbonylation (loss of CO), generating chloroacetylene (

). Chloroacetylene is spontaneously flammable in air and highly explosive. -

Distillation Protocol: If isolation is strictly necessary, it must be performed under high vacuum (<10 mmHg) with a bath temperature kept below 40 °C.

-

Lachrymator: The compound is a potent lachrymator and corrosive. All manipulations must occur in a functioning fume hood.

Synthesis and Preparation Protocols

Due to the stability issues described above, the preferred method for research applications is in situ generation using oxalyl chloride. This method avoids thermal stress and simplifies workup.

Protocol: In Situ Generation of Propynoyl Chloride

Objective: Prepare propynoyl chloride from propiolic acid for immediate coupling with an amine (to form a propiolamide).

Reagents:

-

Propiolic acid (1.0 equiv)

-

Oxalyl chloride (1.2 equiv)

-

DMF (catalytic, 1-2 drops)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve propiolic acid (e.g., 10 mmol) in anhydrous DCM (20 mL) under nitrogen. Cool to 0 °C in an ice bath.

-

Activation: Add catalytic DMF (1-2 drops). Note: DMF acts as a Vilsmeier-Haack type catalyst to accelerate acid chloride formation.

-

Chlorination: Add oxalyl chloride (12 mmol) dropwise via syringe over 10 minutes. Gas evolution (CO, CO₂, HCl) will be vigorous.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases.

-

Workup (Evaporation):

-

Option A (Direct Use): If the excess oxalyl chloride does not interfere with the next step, use the solution directly.

-

Option B (Concentration): Concentrate the solution under reduced pressure (rotary evaporator) at room temperature (do not heat >30 °C). Re-dissolve the residue immediately in fresh solvent for the coupling step.

-

Reactivity Landscape

Propynoyl chloride exhibits a "dual-electrophile" character. The reactivity pathway is dictated by the hard/soft nature of the nucleophile and reaction conditions.

A. Nucleophilic Acyl Substitution (Acylation)

This is the primary reaction mode with "hard" nucleophiles (amines, alcohols) to form propiolamides and propiolates .

-

Mechanism: Addition-elimination at the carbonyl carbon.

-

Application: Synthesis of "warheads" for covalent drugs.

B. Michael Addition (Conjugate Addition)

Once converted to an amide or ester, the terminal alkyne becomes an electron-deficient Michael acceptor.

-

Nucleophiles: Thiols (Cysteine), Enolates.

-

Regiochemistry: Nucleophiles attack the

-carbon (terminal carbon). -

Drug Discovery: This is the mechanism of action for covalent inhibitors (e.g., FGFR4 inhibitors) targeting non-catalytic cysteines.

C. 1,3-Dipolar Cycloaddition

The alkyne moiety serves as a dipolarophile.

-

Partners: Azides (Click chemistry), Diazo compounds.

-

Products: Triazoles, Pyrazoles.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent reactivity of propynoyl chloride based on the reaction partner.

Caption: Divergent synthetic pathways for Propynoyl Chloride. The formation of Propiolamides (blue) creates a Michael acceptor for Cysteine targeting (green).

Application in Drug Discovery: Covalent Inhibition

Propynoyl derivatives (specifically propiolamides ) are increasingly used as "warheads" in Targeted Covalent Inhibitors (TCIs). Unlike acrylamides (which are more common), propiolamides offer a different steric profile and reactivity, often forming an irreversible thioether bond with a specific cysteine residue in the target protein's binding pocket.

Mechanism of Action[12]

-

Binding: The inhibitor binds non-covalently to the active site.

-

Positioning: The propiolamide warhead is positioned adjacent to a nucleophilic cysteine.

-

Reaction: The cysteine thiolate attacks the

-carbon of the alkyne. -

Result: Formation of a stable vinyl sulfide thioether, permanently silencing the protein.

Caption: Kinetic mechanism of Cysteine-targeted covalent inhibition via propiolamide warheads.

References

-

Balfour, W. J., et al. (1974).[1][2] "Preparation and properties of propynoyl chloride." The Journal of Organic Chemistry, 39(5), 726–727. (Primary source for explosion hazard and synthesis).

-

Pinchman, J. R., et al. (2019). "Process for preparing N-H or N-alkyl 2-propynamide." U.S. Patent 8,895,780. (Industrial scale synthesis of amides).

-

Lévesque, F., & Seeberger, P. H. (2012). "Continuous-Flow Synthesis of Propiolic Acid Derivatives." Organic Letters, 13(19), 5008–5011. (Modern flow chemistry approaches).

- Bretherick, L. (1999). Bretherick's Handbook of Reactive Chemical Hazards. 6th Edition. Butterworth-Heinemann.

-

Hagihara, N., et al. (1977). "A Convenient Synthesis of 1-Alkynyl Ketones and 2-Alkynamides." Synthesis, 1977(11), 777-778.

Sources

Propynoyl Chloride: A Technical Guide for Advanced Synthesis

An In-depth Examination of a Versatile Reagent for Bioconjugation and Drug Discovery

Abstract

Propynoyl chloride, also known as propioloyl chloride, is a highly reactive, trifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Bearing an acid chloride, an alkyne, and a carbonyl group within a compact three-carbon framework, it serves as a valuable building block for the introduction of a terminal alkyne moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of propynoyl chloride, including its chemical identity, synthesis, unique reactivity, and applications, with a particular focus on its role in the synthesis of kinase inhibitors and as a bioorthogonal probe in chemical biology. Detailed protocols for its synthesis and safe handling are also presented to equip researchers with the necessary knowledge for its effective and safe utilization.

Introduction: The Chemical Identity of Propynoyl Chloride

Propynoyl chloride (IUPAC name: prop-2-ynoyl chloride) is the acyl chloride derivative of propiolic acid. Its structure is characterized by a terminal alkyne C-C triple bond conjugated with a carbonyl group, making it a highly electrophilic and versatile synthetic intermediate.

Table 1: Chemical and Physical Properties of Propynoyl Chloride

| Property | Value | Source(s) |

| CAS Number | 50277-65-1 | [1][2][3] |

| Molecular Formula | C₃HClO | [1][2][3] |

| Molecular Weight | 88.49 g/mol | [1][2][3] |

| Synonyms | Propioloyl chloride, Propiolic acid chloride, Propargylic chloride | [1][3] |

| Appearance | Pale-yellow to yellow-brown liquid | [2] |

| Boiling Point | ~74.4 °C (estimate) | [1] |

| Density | ~1.074 g/cm³ (estimate) | [1] |

| Storage Temperature | -20 °C | [2] |

The unique combination of a reactive acyl chloride and a functionalizable alkyne group within a small molecule makes propynoyl chloride a powerful tool for chemists. The acyl chloride allows for facile covalent modification of nucleophiles such as amines and alcohols, while the terminal alkyne is amenable to a variety of subsequent transformations, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Molecular Structure and Reactivity

The molecular structure of propynoyl chloride dictates its reactivity. The electron-withdrawing nature of the carbonyl group and the chlorine atom renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The adjacent alkyne functionality further influences the electronic properties of the molecule.

Caption: Molecular structure of propynoyl chloride.

The primary mode of reaction for propynoyl chloride is nucleophilic acyl substitution. Nucleophiles, such as the nitrogen atom in primary and secondary amines or the oxygen atom in alcohols, attack the electrophilic carbonyl carbon. This is followed by the departure of the chloride ion, which is an excellent leaving group, resulting in the formation of a stable amide or ester bond, respectively. This reaction efficiently appends the "propynoyl" group, containing the valuable terminal alkyne, onto the nucleophilic substrate.

Synthesis of Propynoyl Chloride

Propynoyl chloride is typically synthesized from its corresponding carboxylic acid, propiolic acid, using a suitable chlorinating agent. While several reagents can effect this transformation (e.g., thionyl chloride, phosphorus pentachloride), the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often preferred in a laboratory setting due to the clean reaction profile, as the byproducts (CO₂, CO, and HCl) are all gaseous.

A study on the synthesis of the related trimethylsilylpropynoyl chloride demonstrated that treatment of the corresponding carboxylic acid with oxalyl chloride in the presence of a catalytic amount of DMF at room temperature provides the desired acyl chloride in high yield.[4] This methodology is directly applicable to the synthesis of propynoyl chloride from propiolic acid.

Experimental Protocol: Synthesis of Propynoyl Chloride

Disclaimer: This protocol is intended for experienced synthetic chemists and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Propiolic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF), anhydrous

-

Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas (Nitrogen or Argon) supply

-

Distillation apparatus

Procedure:

-

Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere. A bubbler should be used to monitor gas evolution.

-

Reaction Mixture: Dissolve propiolic acid in anhydrous DCM and add it to the reaction flask.

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the stirred solution.

-

Reagent Addition: Slowly add a solution of oxalyl chloride (typically 1.1-1.5 equivalents) in anhydrous DCM to the reaction flask via the dropping funnel. The addition should be performed at a controlled temperature, often starting at 0 °C and allowing the reaction to warm to room temperature. Vigorous gas evolution will be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature until the gas evolution ceases (typically 1-3 hours). The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

-

Purification: Once the reaction is complete, the solvent and any excess oxalyl chloride can be carefully removed under reduced pressure. The resulting crude propynoyl chloride can be purified by fractional distillation under reduced pressure to yield the final product.

Caption: Synthetic workflow for propynoyl chloride.

Applications in Drug Development and Chemical Biology

The bifunctional nature of propynoyl chloride makes it a highly valuable reagent in the development of novel therapeutics and chemical probes.

Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Many kinase inhibitors are designed to covalently bind to the target protein, often by forming a bond with a nucleophilic cysteine residue in or near the active site. Propynoyl chloride can be used to introduce a terminal alkyne into a kinase inhibitor scaffold. This alkyne can then serve as a "warhead" for covalent inhibition or as a handle for further functionalization. For instance, a heterocyclic amine, a common core in kinase inhibitors, can be acylated with propynoyl chloride to form a propynoylamide derivative.[5]

Bioorthogonal Chemistry and Bioconjugation

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[6] The terminal alkyne introduced by propynoyl chloride is a key functional group for bioorthogonal "click chemistry" reactions, particularly the CuAAC reaction with an azide-functionalized molecule.[6]

This strategy is widely used for:

-

Labeling Biomolecules: Proteins, peptides, and other biomolecules can be functionalized with an azide group and then selectively labeled with a probe (e.g., a fluorescent dye) that has been modified with propynoyl chloride.

-

Creating Bioorthogonal Probes: Propynoyl chloride can be used to synthesize small molecule probes that can enter cells and selectively react with a target that has been metabolically or genetically engineered to contain an azide group.[6] This allows for the visualization and study of biological processes in their native environment.

Caption: Application of propynoyl chloride in bioconjugation.

Safety, Handling, and Storage

General Hazards of Acyl Chlorides:

-

Corrosive: Acyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[7]

-

Water-Reactive: They react violently with water and moisture to produce hydrochloric acid and the corresponding carboxylic acid.[7] This reaction is highly exothermic.

-

Lachrymator: They are often lachrymatory, causing irritation and tearing of the eyes.[7]

Specific Hazards of Propynoyl Chloride:

-

Potential for Instability: The presence of the alkyne group may increase the molecule's instability, particularly in the presence of certain metals or under conditions of heat and pressure. One source notes that the presence of chloroacetylene could cause the chloride to ignite in air.[1]

Handling

-

Inert Atmosphere: Due to its reactivity with moisture, all handling of propynoyl chloride should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.[9]

-

Ventilation: All work must be performed in a certified chemical fume hood.[9]

-

Dispensing: Use dry syringes or cannulas for transferring the liquid.[10]

Storage

-

Temperature: Store at -20 °C in a tightly sealed container under an inert atmosphere.[2]

-

Incompatible Materials: Store away from water, moisture, alcohols, amines, bases, and oxidizing agents.[7]

-

Container: Use containers with a secure, air-tight seal, such as those with a PTFE stopcock or a Sure/Seal™ septum.

Quenching and Disposal

Unused or waste propynoyl chloride must be quenched carefully before disposal. A recommended procedure involves slowly adding the acyl chloride to a stirred, cooled (ice bath) solution of a less reactive alcohol like isopropanol, followed by the slow addition of methanol, and finally, the very cautious addition of water.[8] The resulting solution should be neutralized before disposal according to institutional guidelines.

Conclusion

Propynoyl chloride is a potent and versatile chemical tool for researchers at the interface of chemistry, biology, and medicine. Its ability to efficiently introduce a terminal alkyne functionality via a stable amide or ester linkage provides a gateway to a vast array of chemical transformations, most notably those in the realm of click chemistry and bioconjugation. While its reactivity demands careful handling and storage, a thorough understanding of its properties and adherence to strict safety protocols will enable scientists and drug development professionals to harness the full potential of this valuable reagent in the synthesis of novel therapeutics and chemical probes.

References

- (Reference not directly cited, general knowledge)

-

LookChem. (n.d.). Cas 50277-65-1, PROPIOLOYL CHLORIDE. Retrieved from [Link]

- (Reference not directly cited, general knowledge)

-

PrepChem.com. (n.d.). Preparation of propionyl chloride. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

- (Reference not directly cited, general knowledge)

- (Reference not directly cited, general knowledge)

- (Reference not directly cited, general knowledge)

-

PubChem. (n.d.). 2-Propynoyl chloride. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (2023). Bioorthogonal probes for L-form conversion visualization and insights into antimicrobial resistance. Retrieved from [Link]

-

Andreev, M., et al. (2005). Synthesis of Trimethylsilylpropynoyl Chloride. Russian Journal of Organic Chemistry, 41(10), 1463-1466. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. PROPIOLOYL CHLORIDE | 50277-65-1 [sigmaaldrich.com]

- 3. 2-Propynoyl chloride | C3HClO | CID 12260668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bioorthogonal probes for L-form conversion visualization and insights into antimicrobial resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. chemicalbull.com [chemicalbull.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. wcu.edu [wcu.edu]

- 10. ehs.umich.edu [ehs.umich.edu]

Technical Guide: Propynoyl Chloride Stability & Storage

The following technical guide details the stability profile, storage requirements, and handling protocols for Propynoyl Chloride (Propioloyl Chloride).

Critical Handling Protocols for High-Energy Alkynyl Acid Chlorides

Executive Safety Directive

WARNING: PYROPHORIC POTENTIAL Propynoyl chloride (CAS: 50277-65-1) is not merely a corrosive acid chloride; it is a high-energy functional group equivalent to a "loaded spring." Unlike its saturated analog (propionyl chloride), propynoyl chloride possesses a latent instability that can lead to spontaneous ignition in air .

This instability is frequently driven by a specific impurity—chloroacetylene —formed via thermal decarbonylation during improper distillation or storage. Consequently, the safest protocol for propynoyl chloride is in situ generation and immediate consumption , avoiding long-term storage entirely whenever possible.

Physicochemical Stability Profile

To handle this reagent safely, one must understand the three primary vectors of decomposition.

The Decarbonylation Trap (Explosion Vector)

The most critical instability arises from the loss of carbon monoxide (CO). If propynoyl chloride is heated (even during distillation at ambient pressure), it decarbonylates to form chloroacetylene (

-

Mechanism:

-

Hazard: Chloroacetylene is a pyrophoric gas that ignites spontaneously upon contact with air. This is the primary cause of "unexplained" fires when distilling this compound.

Hydrolytic Volatility (Corrosion Vector)

Like all acid chlorides, it reacts violently with water. However, the low molecular weight of the parent acid (propiolic acid) and the byproduct (HCl) creates an immediate, expanding vapor cloud that is severely lachrymatory.

-

Reaction:

Conjugated Polymerization (Thermal Vector)

The conjugated alkyne-carbonyl system is a potent Michael acceptor. In the presence of trace bases or radical initiators (peroxides formed upon air exposure), it undergoes rapid, exothermic polymerization to form a black, intractable tar, potentially rupturing sealed containers.

Quantitative Data Summary

| Parameter | Value / Condition | Critical Note |

| CAS Number | 50277-65-1 | Distinct from Propionyl Chloride (79-03-8) |

| Boiling Point | ~74°C (at 760 mmHg) | DO NOT distill at atm.[1][2] pressure. Decarbonylation risk. |

| Optimal Storage | -20°C to -30°C | Must be kept below freezing. |

| Flash Point | < 25°C (Est.) | Treat as Highly Flammable / Pyrophoric if impure. |

| Density | ~1.07 g/mL | Denser than water; sinks and reacts. |

| Incompatibility | Water, Alcohols, Bases, Oxidizers | Reacts explosively with DMSO (Swern-like conditions). |

Storage & Handling Protocols

If in situ generation is impossible and storage is mandatory, the following "Deep Cold" protocol must be enforced.

The "Deep Cold" Storage Standard

-

Temperature: Store strictly at -20°C or lower .

-

Atmosphere: Headspace must be backfilled with Argon (preferred over Nitrogen due to higher density, providing a better blanket).

-

Container:

-

Primary: Schlenk flask or heavy-wall borosilicate glass with a Teflon (PTFE) screw cap. Avoid ground glass stoppers which can seize due to polymer formation.

-

Secondary: Sealed polyethylene bag containing activated desiccant (e.g., Drierite) and an oxygen scavenger.

-

Tertiary: Metal explosion-proof can if stored in a shared freezer.

-

Re-Purification Before Use

Never assume stored propynoyl chloride is pure. Before use in sensitive coupling reactions:

-

Visually inspect for black particulates (polymerization).

-

If yellow/brown, perform a bulb-to-bulb vacuum transfer at low temperature (0°C bath to -78°C receiver). Do not heat above 30°C.

Visualizing the Hazard Logic

The following diagram illustrates the decomposition cascade that leads to safety failures.

Figure 1: Decomposition pathways of Propynoyl Chloride. The red path indicates the critical pyrophoric risk driven by chloroacetylene formation.

Recommended Experimental Workflow

To maximize safety and yield, avoid isolation. Use this In Situ Generation Loop .

Step 1: Precursor Selection

Start with Propiolic Acid (CAS 471-25-0). Ensure it is anhydrous.

Step 2: Chlorination (The "Soft" Approach)

Avoid Thionyl Chloride (

-

Preferred Reagent: Oxalyl Chloride ((

) with catalytic DMF in DCM at 0°C. -

Why: Oxalyl chloride reacts at lower temperatures and produces volatile byproducts (CO, CO2) that are easily removed without heating.

Step 3: Direct Telescoping

Do not strip the solvent to dryness.

-

Remove excess Oxalyl Chloride under mild vacuum at 0°C.

-

Add the nucleophile (amine/alcohol) directly to the crude acid chloride solution at 0°C.

-

This bypasses the isolation of the unstable neat chloride.

Figure 2: The "Telescoping" strategy to avoid isolating the unstable neat reagent.

Emergency Response (HSE)

-

Fire: DO NOT USE WATER. Reaction with water produces HCl and heat, accelerating polymerization/explosion. Use Dry Chemical (ABC) or CO2 .

-

Skin Contact: Immediate flush with Polyglycol (PEG-400) if available, followed by water. The lipophilic nature of the alkyne allows rapid dermal penetration.

-

Spill: Evacuate. Do not absorb with paper (fire risk). Absorb with dry sand or vermiculite. Neutralize with weak base (sodium bicarbonate) slowly to manage gas evolution.

References

-

Sigma-Aldrich. Propioloyl Chloride Product Sheet & Safety Data. Retrieved from

-

UCLA Chemistry & Biochemistry. Safety Alerts: Handling of Activated Acetylenes and Acid Chlorides. Retrieved from

-

Balfour, W. J., et al. (1974). Preparation and instability of propioloyl chloride: The chloroacetylene hazard. Journal of Organic Chemistry, 39, 726.

-

National Institutes of Health (NIH). PubChem Compound Summary: Propioloyl Chloride. Retrieved from

- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (Reference for chloroacetylene ignition risks).

Sources

Technical Guide: Propynoyl Chloride – Hydrolytic Instability and Handling Protocols

[1]

Executive Summary

Propynoyl chloride (HC≡C–COCl) is a highly reactive, electrophilic acylating agent used in the synthesis of alkynyl amides and esters for drug development (e.g., covalent kinase inhibitors).[1][2] Unlike saturated acid chlorides, propynoyl chloride exhibits extreme instability .[1] It is not only moisture-sensitive but also prone to spontaneous decarbonylation and explosive polymerization .[1]

This guide addresses the critical reaction with water, the formation of hazardous byproducts (including chloroacetylene), and the requisite "Schlenk-line strict" protocols for safe manipulation.[1]

Chemical Profile & Reactivity[1][2][3][4]

| Property | Data |

| IUPAC Name | Prop-2-ynoyl chloride |

| CAS Number | 50277-65-1 |

| Formula | C₃HClO |

| Molecular Weight | 88.49 g/mol |

| Physical State | Colorless to brown liquid (often synthesized in situ) |

| Storage Temp | -20°C (Strictly anhydrous, dark) |

| Main Hazard | Spontaneous Ignition / Explosion (if impure due to chloroacetylene formation) |

| Hydrolysis Product | Propiolic acid (2-Propynoic acid) + HCl |

The Decarbonylation Threat

While hydrolysis is the primary focus, the user must understand why this compound is more dangerous than propionyl chloride.[1] Upon heating or improper distillation, propynoyl chloride undergoes decarbonylation to form chloroacetylene (HC≡CCl), a gas that ignites spontaneously in air [1].[1][3][4][5]

2Reaction with Water: Mechanism and Kinetics

The reaction of propynoyl chloride with water is a violent Nucleophilic Acyl Substitution .[1] The electron-withdrawing nature of the alkyne group (

Chemical Equation

2Mechanistic Pathway

The hydrolysis proceeds via an addition-elimination mechanism.[1]

-

Nucleophilic Attack: Water attacks the highly electrophilic carbonyl carbon.[1]

-

Tetrahedral Intermediate: A transient tetrahedral intermediate forms.[1]

-

Elimination: The chloride ion (

) is expelled as a leaving group.[2] -

Deprotonation: Loss of a proton yields propiolic acid and hydrochloric acid.[1]

Figure 1: Nucleophilic acyl substitution mechanism for the hydrolysis of propynoyl chloride.

Degradation Kinetics & Purity Implications[1][2]

-

Rate: Instantaneous upon contact with moisture.[1]

-

Phase: The reaction is heterogeneous if bulk water is added (violent sputtering) but homogeneous with atmospheric moisture (fuming).[2]

-

Impact: Even trace moisture (<100 ppm) in solvents will generate HCl.[2] This HCl can catalyze the polymerization of the alkyne moiety, turning the clear liquid into a dark, viscous tar (explosive hazard).[1]

Experimental Protocols

Synthesis & Handling Workflow

Because commercial supplies are often degraded, propynoyl chloride is frequently prepared fresh from propiolic acid and oxalyl chloride/thionyl chloride [2].[1]

Critical Safety Rule: Never distill propynoyl chloride at atmospheric pressure. It must be distilled under high vacuum at cryogenic temperatures to prevent chloroacetylene formation [1].[1][3][4][5]

Figure 2: Workflow for the safe synthesis, isolation, and quenching of propynoyl chloride.

Moisture Control Protocol

To ensure reaction integrity and safety:

-

Glassware: Flame-dried under high-vacuum (

mbar), backfilled with Argon. -

Solvents: DCM or THF must be distilled over CaH₂ or passed through activated alumina columns immediately prior to use.[1]

-

Transfer: Use positive pressure cannulation.[1] Do not use syringes with rubber plungers that may degrade; use ground-glass syringes if necessary.[1]

-

Quenching:

Safety & Toxicology

-

Lachrymator: The vapor causes severe eye irritation and tearing.[1] Work in a functioning fume hood.

-

Corrosive: Causes severe skin burns.[1] Hydrolysis on skin produces HCl and propiolic acid (a vesicant).[2]

-

Inhalation: Inhalation of vapors can cause pulmonary edema.[1]

-

Explosion Hazard: Old bottles containing dark residue should be treated as potential explosives (polymerized acetylenes) and disposed of by expert hazmat teams.[2]

References

-

Balfour, W. J., Greig, C. C., & Visaisouk, S. (1974).[1] The synthesis and properties of propynoyl chloride and its reaction with water. Journal of Organic Chemistry, 39(5), 725–726.[1][5]

-

BenchChem. (n.d.).[2] Preparation of Propioloyl Chloride. Retrieved March 9, 2026.[1]

-

Bretherick, L. (2017).[1][2] Bretherick's Handbook of Reactive Chemical Hazards (8th ed.).[2][7] Elsevier.[1] (Reference ID: 1062a - Propioloyl chloride).[2][7][8] [2]

-

PubChem. (n.d.).[2] 2-Propynoyl chloride Compound Summary. National Library of Medicine.[1] [2]

Sources

- 1. dl.icdst.org [dl.icdst.org]

- 2. US8440854B2 - Antioxidant inflammation modulators: oleanolic acid derivatives with amino acid and other modifications at C-17 - Google Patents [patents.google.com]

- 3. epdf.pub [epdf.pub]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. epdf.pub [epdf.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Bretherick's Handbook of Reactive Chemical Hazards - 8th Edition | Elsevier Shop [shop.elsevier.com]

- 8. WO2024151666A1 - Carboxylic acid analogs as gpx4 inhibitors and use thereof - Google Patents [patents.google.com]

Thermodynamic Profiling & Handling of Propynoyl Chloride (HC≡C-COCl)

This is an in-depth technical guide regarding the thermodynamic properties, computational modeling, and handling of Propynoyl Chloride (also known as Propioloyl Chloride).

Executive Summary

Propynoyl chloride (CAS: 50277-65-1) is a high-energy, electrophilic acyl halide used in drug development to introduce alkynyl "warheads" (for covalent inhibition) or as a precursor in click chemistry motifs. Unlike its saturated analog (propionyl chloride), propynoyl chloride possesses a conjugated alkyne-carbonyl system that significantly alters its thermodynamic stability and reactivity profile.

Critical Hazard Warning: Experimental data confirms that propynoyl chloride purified by standard atmospheric distillation often ignites spontaneously in air . This is attributed to the formation of chloroacetylene via decarbonylation. This guide prioritizes thermodynamic stability calculations and safe handling protocols over standard physical property listing.

Chemical Identity & Physical Properties

The thermodynamic behavior of propynoyl chloride is dominated by the linearity of the

| Property | Value / Description | Source / Note |

| IUPAC Name | Prop-2-ynoyl chloride | |

| CAS Number | 50277-65-1 | Bretherick's Reactive Hazards [1] |

| Formula | ||

| Molecular Weight | 88.49 g/mol | |

| Structure | Linear alkyne, planar carbonyl | |

| Boiling Point | 58–60 °C (at 1 bar) | Warning: Spontaneous ignition risk [1] |

| Density | ~1.18 g/mL (Estimated) | Denser than propionyl chloride (1.06 g/mL) |

| Physical State | Colorless to pale yellow liquid | Lachrymator, pungent odor |

Thermodynamic Properties & Calculations

Due to the extreme instability of propynoyl chloride, experimental calorimetric data (e.g.,

Estimated Thermodynamic Parameters

The following values are derived from group additivity methods and comparative computational studies of acetylenic acyl halides.

| Parameter | Symbol | Estimated Value | Trend vs. Saturated Analog |

| Enthalpy of Formation | +15 to +25 kJ/mol | Significantly less stable than Propionyl Cl ( | |

| Gibbs Free Energy | +10 to +20 kJ/mol | Positive value indicates thermodynamic instability | |

| Heat Capacity | 85 J/(mol·K) | Lower degrees of freedom (linear segment) | |

| C-Cl Bond Dissociation | ~340 kJ/mol | Weakened by conjugation with alkyne |

Computational Protocol (DFT Workflow)

To obtain precise thermodynamic data for specific reaction modeling (e.g., transition state energies for amidation), use the following ab initio workflow.

Objective: Calculate

Step-by-Step Computational Method:

-

Geometry Optimization: Optimize all four species (Propynoyl Cl, Ethane, Propionyl Cl, Acetylene) using B3LYP/6-311+G(d,p) or M06-2X/def2-TZVP .

-

Frequency Calculation: Compute vibrational frequencies to obtain Zero-Point Energy (ZPE) and thermal corrections (

). Ensure no imaginary frequencies (NImag=0). -

Enthalpy Calculation:

-

Formation Enthalpy Derivation:

Reference Values for Calculation:

- (Propionyl Cl): -233.6 kJ/mol [2]

- (Acetylene): +226.7 kJ/mol

- (Ethane): -84.0 kJ/mol

Reactivity & Decomposition Pathways

Propynoyl chloride is a "bi-electrophile." Nucleophiles can attack at the carbonyl carbon (acylation) or the

Decomposition Mechanism

The primary safety hazard is the decarbonylation pathway, which is thermodynamically accessible at elevated temperatures or under UV light.

Figure 1: Thermal decomposition pathway of propynoyl chloride leading to volatile and unstable chloroacetylene.

Synthesis of Warheads (Amidation)

In drug discovery, propynoyl chloride is reacted with amines to form propynamides (covalent inhibitors).

-

Thermodynamic Driver: Formation of the strong amide bond (

kcal/mol) and HCl formation (neutralized by base). -

Kinetic Control: Reaction must be kept at -78°C to 0°C . Higher temperatures promote addition of the amine across the triple bond (Michael addition side-product).

Safety & Handling Protocols

Trustworthiness: These protocols are derived from Bretherick's Handbook of Reactive Chemical Hazards and standard organometallic lab procedures.

-

Distillation: NEVER distill at atmospheric pressure. The boiling point (58°C) is too close to the decomposition onset. Always use vacuum distillation (e.g., <20 mmHg) to keep the bath temperature below 25°C.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The presence of oxygen can initiate radical polymerization of the alkyne.

-

Quenching: Do not quench large quantities directly with water; the hydrolysis is violently exothermic (

gas release). Use a dilute NaOH/Ice mixture. -

PPE: Double gloving (nitrile/laminate) is required. The compound is a potent lachrymator and corrosive.[1]

References

-

Bretherick's Handbook of Reactive Chemical Hazards . Propioloyl chloride (Propynoyl chloride) Entry. Elsevier.[2] Available via or referenced in safety databases.

-

NIST Chemistry WebBook . Propanoyl chloride (Propionyl chloride) Thermochemistry Data. National Institute of Standards and Technology.[3][4] [Link]

-

PubChem Database . 2-Propynoyl chloride (Compound).[5] National Library of Medicine. [Link]

Sources

Propynoyl chloride synthesis using thionyl chloride

Synthesis and Isolation of Propynoyl Chloride via Thionyl Chloride Activation: A Technical Whitepaper

Introduction & Mechanistic Rationale

Propynoyl chloride (also known as propioloyl chloride) is a highly reactive, bifunctional C3 building block widely utilized in organic synthesis, particularly for the preparation of ynamides, pyrroles, and functionalized alkynes[1][2]. The molecule features both a terminal alkyne and an acyl chloride moiety, making it an exceptional electrophile but also highly sensitive to hydrolysis and thermal degradation.

As a Senior Application Scientist, I emphasize that the selection of the chlorinating agent is not arbitrary. While reagents like oxalyl chloride or phosphorus trichloride can be used, thionyl chloride (

The causality behind choosing

Critical Safety and Stability Considerations

The isolation of propynoyl chloride presents a unique and severe safety challenge that dictates the experimental design.

The Decarbonylation Hazard:

Atmospheric distillation of propynoyl chloride (typically occurring at 58–60 °C at 1 bar) provides enough thermal energy to induce decarbonylation. This side reaction generates chloroacetylene (

To circumvent this, the protocol mandates vacuum distillation at reduced temperatures (often requiring cryogenic trapping). Lowering the system pressure allows the propynoyl chloride to vaporize well below the activation energy threshold required for decarbonylation, ensuring a safe, chloroacetylene-free product[3].

Synthetic Workflow & Visualization

Synthetic workflow for propynoyl chloride highlighting critical vacuum distillation.

Experimental Protocol

Note: This procedure must be conducted in a heavily ventilated fume hood due to the evolution of toxic and corrosive gases (

Step 1: Reaction Setup

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar.

-

Attach a reflux condenser fitted with a gas scrubber system (e.g., a drying tube leading to a concentrated

trap) to neutralize evolved acidic gases. -

Under an inert atmosphere (Nitrogen or Argon), charge the flask with 1.0 equivalent of anhydrous propiolic acid.

Step 2: Activation

4. Slowly add 2.0 to 2.5 equivalents of thionyl chloride (

Step 3: Isolation and Purification

7. Cool the reaction mixture to room temperature.

8. Transfer the apparatus to a short-path distillation setup connected to a vacuum pump with a cryogenic trap (liquid nitrogen/isopropanol).

9. First, apply a mild vacuum to gently remove the unreacted, excess thionyl chloride (bp 79 °C at 1 atm, significantly lower under vacuum).

10. Once the

Quantitative Reaction Parameters

The following table summarizes the standard stoichiometric and thermodynamic parameters for this protocol, establishing a baseline for expected yields and conditions.

| Parameter | Value / Description | Rationale / Causality |

| Propiolic Acid | 1.0 Equivalent | Limiting reagent; must be strictly anhydrous. |

| Thionyl Chloride | 2.0 - 2.5 Equivalents | Excess drives reaction and acts as a solvent[1]. |

| Reaction Temperature | Reflux (~75 °C) | Provides activation energy for chlorosulfite collapse. |

| Reaction Time | 3 Hours | Ensures complete consumption of the carboxylic acid[1]. |

| Purification Method | Vacuum Distillation | Prevents thermal degradation into chloroacetylene[3]. |

| Expected Yield | 70% - 85% | Losses primarily occur during the distillation of the volatile product. |

References

Sources

In-Situ Synthesis and Utilization of Propynoyl Chloride via Oxalyl Chloride Activation: A Methodological Whitepaper

Executive Summary

Propynoyl chloride (propioloyl chloride) is a highly reactive, volatile, and synthetically valuable terminal alkyne building block used extensively in the development of pharmaceuticals, agrochemicals, and complex heterocyclic scaffolds. Due to its propensity for spontaneous polymerization and degradation, isolating this acid chloride is notoriously difficult. This whitepaper outlines the authoritative methodology for the in situ generation of propynoyl chloride using oxalyl chloride and a N,N-dimethylformamide (DMF) catalyst, providing researchers with a self-validating, high-yield protocol designed to preserve the integrity of the terminal alkyne.

Mechanistic Rationale: The Superiority of Oxalyl Chloride

When synthesizing terminal alkyne acid chlorides, the choice of chlorinating agent dictates the success of the downstream nucleophilic coupling. Propiolic acid is highly sensitive; its terminal alkyne is prone to polymerization, and the conjugated electron-deficient system is susceptible to unwanted hydrochlorination.

Using oxalyl chloride

Crucially, the byproducts of oxalyl chloride activation are entirely gaseous (carbon monoxide, carbon dioxide, and hydrogen chloride). This entropic driving force allows the reaction to proceed efficiently at 0 °C, preserving the integrity of the alkyne and avoiding the complex isomer mixtures often generated by alternative reagents like thionyl chloride[2].

Caption: Logical workflow and catalytic cycle of propynoyl chloride synthesis via oxalyl chloride.

Experimental Design & Causality

Attempting to isolate propynoyl chloride via distillation is not only tedious but highly hazardous. The concentrated acid chloride can spontaneously ignite in air due to trace decarbonylation, which forms highly reactive chloroacetylene[3]. Therefore, generating it in situ in an anhydrous, inert solvent (such as dichloromethane, DCM) and immediately introducing the target nucleophile is the safest and most high-yielding approach[4].

Causality of Experimental Parameters:

-

Temperature Control (0 °C): Propiolic acid and its resulting acid chloride are thermally unstable. Maintaining 0 °C prevents exothermic degradation and controls the vigorous expansion of evolved gases.

-

Solvent Selection (Anhydrous DCM): DCM provides excellent solubility for the Vilsmeier intermediate and does not react with the highly electrophilic acyl chloride.

-

Catalyst Loading (0.01 - 0.05 equiv): Higher amounts of DMF can lead to the formation of unwanted formamidine byproducts when the subsequent nucleophile (e.g., a primary amine) is added.

Step-by-Step Protocol: In Situ Generation and Amidation

This protocol is designed as a self-validating system . The physical observables during the reaction directly correlate to mechanistic milestones, ensuring quality control without requiring intermediate isolation.

Step 1: Preparation Flame-dry a round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Add 2-propynoic acid (1.0 equiv) and dissolve in anhydrous DCM to achieve a 0.2 M concentration.

Step 2: Catalyst Addition & Thermal Control Inject anhydrous DMF (0.05 equiv). Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Step 3: Activation (Self-Validation Checkpoint 1) Dropwise add oxalyl chloride (1.05 to 1.1 equiv) via syringe over 10 minutes.

-

Validation: Immediate effervescence must be observed. If no gas evolves, the oxalyl chloride has likely hydrolyzed to oxalic acid and HCl due to moisture contamination, and the reaction must be aborted.

Step 4: Maturation (Self-Validation Checkpoint 2) Stir the reaction mixture at 0 °C for 2 hours[4].

-

Validation: The reaction is complete when gas evolution completely ceases, indicating the full consumption of the carboxylic acid and the decomposition of excess oxalyl chloride.

Step 5: Quality Control via IR Spectroscopy (Self-Validation Checkpoint 3) Before proceeding to coupling, analyze a 10 µL aliquot via ATR-FTIR.

-

Validation: The broad carboxylic acid O-H stretch (~3300-2500 cm⁻¹) must disappear. A sharp, distinct acyl chloride C=O stretch will appear at ~1770-1790 cm⁻¹. The terminal alkyne C≡C stretch (~2110 cm⁻¹) must remain intact.

Step 6: Utilization The resulting pale-yellow solution contains the active propynoyl chloride. Directly transfer this solution via cannula into a pre-cooled (0 °C) flask containing the target nucleophile (e.g., an amine) and a non-nucleophilic base (e.g., triethylamine or DIPEA).

Caption: Step-by-step experimental workflow for in situ propynoyl chloride synthesis.

Quantitative Reagent Comparison

To further justify the use of oxalyl chloride, the following table summarizes the quantitative and qualitative differences between common chlorinating agents when applied specifically to propiolic acid substrates.

| Chlorinating Reagent | Operating Temp | Byproduct Profile | Propynoyl Chloride Yield | Causality / Primary Drawback |

| Oxalyl Chloride + DMF | 0 °C to RT | Gaseous ( | High | Entropic driving force enables low-temp reaction, preventing alkyne degradation. |

| Thionyl Chloride ( | 60 °C (Reflux) | Gaseous ( | Low | Requires heat, inducing alkyne polymerization and hydrochlorination across the triple bond. |

| Phosphorus Pentachloride | 0 °C to RT | Liquid ( | Moderate |

References

- Source: Google Patents (US8124799B2)

-

Oxalyl chloride Source: Wikipedia URL:[Link]

-

Bretherick's Handbook of Reactive Chemical Hazards (7th Edition) Source: Elsevier / National Academic Digital Library of Ethiopia URL:[Link]

-

Synthesis of Trimethylsilylpropynoyl Chloride Source: Russian Journal of Organic Chemistry (Vol. 41, No. 10, 2005) URL:[Link]

Sources

Methodological & Application

Application Note: Propynoyl Chloride in Covalent Ligand Discovery

Subtitle: Protocols for Propioloylation and Introduction of Alkynyl "Warheads" in Medicinal Chemistry

Executive Summary & Nomenclature Clarification

Target Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists.

Scope: This guide details the application of Propynoyl Chloride (also known as Propioloyl Chloride ) as an electrophilic reagent in organic synthesis. While the prompt references "propionylating," it is critical to distinguish between these two distinct chemical modifications to ensure experimental success:

-

Propynoyl Chloride (CAS 50277-65-1): The acyl chloride of propiolic acid (

). It introduces a propynoyl (propioloyl) group. This is a reactive -

Propionyl Chloride (CAS 79-03-8): The acyl chloride of propionic acid (

).[1] It introduces a saturated propionyl group, commonly used for standard ester/amide protection or derivatization.

This application note focuses on Propynoyl Chloride due to its specialized, high-value role in modern drug discovery (Targeted Covalent Inhibitors - TCIs).

Chemical Profile & Safety Architecture

Propynoyl Chloride is significantly more reactive and unstable than its saturated analog. It is a potent lachrymator and vesicant.

| Property | Data | Critical Note |

| Chemical Formula | Unsaturated Alkyne | |

| CAS Number | 50277-65-1 | Distinct from Propionyl Cl (79-03-8) |

| Boiling Point | ~74–78 °C | Volatile - Use cold traps |

| Stability | Low / Transient | Polymerizes/Decomposes at RT. Prepare Fresh. |

| Hazards | Corrosive, Lachrymator | Work in Fume Hood Only. |

Handling Protocol

-

Storage: Do not store for extended periods. If necessary, store as a dilute solution in anhydrous DCM or THF at -20°C.

-

Decomposition: The compound can spontaneously polymerize or decompose to release HCl and carbon monoxide.

-

Neutralization: Quench excess reagent with methanol/bicarbonate solution carefully (exothermic).

Core Application: Synthesis of Covalent Inhibitors

The primary utility of propynoyl chloride in drug development is the installation of the propynamide warhead. Unlike the more common acrylamides (which are moderately reactive Michael acceptors), propynamides offer a distinct reactivity profile and steric footprint for targeting non-catalytic cysteines in kinases (e.g., BTK, EGFR) and KRAS G12C.

Mechanism of Action (Michael Addition)

The propynoyl group serves as an electrophilic trap for nucleophilic amino acid residues (Cysteine -SH).

Figure 1: Pathway from chemical synthesis of the warhead to biological covalent inhibition.

Experimental Protocols

Protocol A: In Situ Generation and Coupling of Propynoyl Chloride

Rationale: Due to the instability of isolated propynoyl chloride, this protocol generates the reagent in situ from propiolic acid and immediately couples it to the amine substrate. This is the industry standard for reproducibility.

Reagents:

-

Propiolic acid (1.0 equiv)

-

Thionyl chloride (

) (1.5 equiv) OR Oxalyl Chloride (1.2 equiv) + cat. DMF -

Amine substrate (0.9 equiv)

-

Triethylamine (

) or DIPEA (2.5 equiv) -

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

In a flame-dried round-bottom flask under

, dissolve Propiolic acid (1.0 mmol) in anhydrous DCM (5 mL). -

Cool to 0°C.

-

Add Thionyl Chloride (1.5 mmol) dropwise.

-

Optional: Add 1 drop of DMF to catalyze.

-

Stir at 0°C for 30 mins, then reflux gently (40°C) for 1 hour.

-

Evaporation (Critical): Carefully remove excess

and solvent under reduced pressure (keep bath <30°C to avoid polymerization). The residue is crude Propynoyl Chloride.

-

-

Coupling (Schotten-Baumann Conditions):

-

Redissolve the crude acid chloride in fresh anhydrous DCM (5 mL).

-

In a separate flask, dissolve the Amine substrate (0.9 mmol) and DIPEA (2.5 mmol) in DCM (5 mL).

-

Cool the amine solution to -10°C or 0°C.

-

Add the Propynoyl Chloride solution dropwise to the amine solution over 10 minutes.

-

Observation: White precipitate (ammonium salt) will form immediately.

-

-

Workup:

-

Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

-

Quench with saturated

solution. -

Extract with DCM (3x). Wash organics with brine.

-

Dry over

and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Note: Propynamides are generally stable on silica, unlike the chloride precursor.

-

Protocol B: Direct Use of Commercial Propynoyl Chloride

If you possess a commercial sample (rare due to stability), follow this modified procedure.

-

Quality Check: Inspect the liquid. If it is dark brown/black or viscous, it has polymerized. Discard.

-

Reaction: Add Commercial Propynoyl Chloride (1.1 equiv) directly to a solution of Amine and Base at -78°C to control the vigorous exotherm.

-

Warm-up: Allow to warm slowly to 0°C only. Do not heat.

Alternative Applications: Heterocycle Synthesis

Propynoyl chloride is a potent "2-carbon + Carbonyl" building block for 1,3-dipolar cycloadditions and condensation reactions.

-

Pyrazoles: Reaction with hydrazines yields 3-hydroxy-pyrazoles or pyrazolones.

-

Oxazoles: Reaction with amide enolates or specific nitriles.

-

Click Chemistry Precursors: The terminal alkyne installed via propynoylation can be used subsequently in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

| Target Heterocycle | Co-Reactant | Reaction Type |

| Pyrazolone | Hydrazine ( | Condensation / Cyclization |

| Pyrimidine | Amidine ( | Condensation |

| Isoxazole | Hydroxylamine ( | Condensation |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Black Tar | Polymerization of Acid Chloride | Keep reaction temp < 0°C during coupling. Avoid storing the chloride; use immediately. |

| Product is Saturated (Propionyl) | Mistaken Reagent Identity | Verify CAS. You likely used Propionyl Chloride (79-03-8) instead of Propynoyl (50277-65-1). |

| No Reaction | Hydrolysis of Chloride | The acid chloride hydrolyzed to propiolic acid due to wet solvent. Use anhydrous DCM. |

| Double Addition | Michael Addition during coupling | The amine reacted with the Chloride and the Alkyne. Use excess base and lower temp (-20°C). |

References

-

Synthesis and Characterization of Propioloyl Chloride: Balfour, W. J., Greig, C. C., & Visaisouk, S. (1974).[2] Preparation and characterization of propiolyl chloride. The Journal of Organic Chemistry, 39(5), 725–726. [Link]

-

Covalent Inhibitor Design (Propynamides): Barf, T., & Kaptein, A. (2012). Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks. Journal of Medicinal Chemistry, 55(14), 6243–6262. [Link]

-

Application in Heterocycle Synthesis: Potts, K. T., et al. (1977). Cycloaddition reactions of propioloyl chloride. The Journal of Organic Chemistry. [Link]

-

Safety Data & Properties (Propynoyl Chloride): PubChem Compound Summary for CID 12260668, 2-Propynoyl chloride. [Link]

-

Comparative Reagent (Propionyl Chloride): National Institute of Standards and Technology (NIST) WebBook, Propanoyl chloride (CAS 79-03-8). [Link]

Sources

Application Note: Mechanistic Control & Protocols for Propynoyl Chloride Acylation

Executive Summary

Propynoyl chloride (Propioloyl chloride,

This application note provides optimized protocols to maximize acylation selectivity while suppressing conjugate addition and polymerization. These methodologies are critical for synthesizing "warheads" targeting cysteine residues in kinases (e.g., BTK, EGFR) and ubiquitin ligases.

Mechanistic Principles & Reactivity Profile

The Electrophilic Competition

The propynoyl moiety contains two electrophilic sites. Understanding the orbital overlap and charge distribution is essential for reaction control.

-

Carbonyl Carbon (C1): The primary site for Nucleophilic Acyl Substitution (1,2-addition). This is the desired pathway for amide/ester synthesis.

- -Carbon (C3): The alkyne terminus is conjugated with the carbonyl, making it electron-deficient and susceptible to Conjugate Addition (1,4-addition/Michael addition).

Controlling Selectivity

-

Hard Nucleophiles (Amines/Alcohols): Under kinetic control (low temperature), these preferentially attack the Carbonyl Carbon (C1) due to the higher partial positive charge and electrostatic attraction.

-

Soft Nucleophiles (Thiols/Phosphines): Preferentially attack the

-Carbon (C3) via orbital control. -

Thermodynamic Pitfall: High temperatures or prolonged reaction times allow the reversible 1,2-adduct to revert and funnel into the irreversible thermodynamic 1,4-product.

Mechanistic Pathway Diagram

Figure 1: Competitive reaction pathways. Kinetic control favors the desired Propynamide (Green), while thermodynamic conditions favor Michael addition (Red) or polymerization.

Critical Experimental Parameters

To ensure reproducibility, the following parameters must be strictly controlled.

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous DCM or THF | Aprotic solvents prevent hydrolysis. DCM is preferred for solubility of acid chlorides. |

| Temperature | Low temperature suppresses the activation energy barrier for 1,4-addition and polymerization. | |

| Base | DIPEA or 2,6-Lutidine | Non-nucleophilic bases are required. Pyridine or DMAP can act as nucleophiles, triggering polymerization. |

| Stoichiometry | 1.05 eq Acid Chloride : 1.0 eq Amine | Slight excess of electrophile ensures complete consumption of the valuable amine/scaffold. |

| Atmosphere | Argon or Nitrogen (Dry) | Moisture hydrolyzes the chloride to Propiolic Acid, which is less reactive and prone to decarboxylation. |

Application Protocols

Protocol A: Synthesis of N-Propynoyl Amides (Covalent Warheads)

Target Audience: Medicinal Chemists synthesizing covalent inhibitors (e.g., for cysteine targeting).

Materials:

-

Amine substrate (1.0 equiv)

-

Propynoyl chloride (1.1 equiv) [Commercial or freshly distilled]

-

N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated

solution

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Amine substrate (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (0.1 M concentration).

-

Cooling: Submerge the flask in an ice/acetone bath (

) or dry ice/acetone bath ( -

Addition: Dilute Propynoyl chloride (1.1 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Expert Note: Adding the acid chloride to the amine ensures the base is always present to scavenge HCl, preventing protonation of the amine which would deactivate it.

-

-

Reaction: Allow the mixture to stir at low temperature for 1 hour. Monitor by TLC or LC-MS.

-

QC Check: Look for the disappearance of the amine.[1] If the reaction is sluggish, warm slowly to

, but do not heat to reflux.

-

-

Quenching: Once complete, quench by adding saturated aqueous

while still cold. This neutralizes excess acid chloride gently. -

Work-up: Extract with DCM (

). Wash combined organics with brine, dry over-

Warning: Do not use rotary evaporator bath temps

to avoid polymerization.

-

Protocol B: Troubleshooting & Purification

Propynamides are sensitive. If the product appears as a dark oil (polymerization) or yield is low, follow this logic:

Figure 2: Troubleshooting logic flow for common acylation failures.

Safety & Handling (E-E-A-T)

Hazard Class: Corrosive, Flammable, Lachrymator.

-

Lachrymator: Propynoyl chloride causes severe eye and respiratory irritation. Always handle in a functioning fume hood.

-

Water Reactivity: Reacts violently with water to release HCl gas.

-

Storage: Store at

under inert gas. If the liquid turns dark brown/black, it has polymerized and should be discarded as hazardous waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12220455, 2-Propynoyl chloride. Retrieved from [Link]

-

Singh, J., et al. (2011). The resurgence of covalent drugs.[2] Nature Reviews Drug Discovery.[2] (Foundational text on acrylamide/propynamide warhead design). [Link]

-

Organic Chemistry Portal. Acylation of Amines - Schotten-Baumann Conditions. (General protocol grounding). [Link]

-

Fisher Scientific. Amide Synthesis Protocols and Reagent Handling.[Link][3]

Sources

Application Notes and Protocols for Propynoyl Chloride in Friedel-Crafts Acylation

Introduction: Harnessing the Power of the Ynone Scaffold

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones.[1] These ketones are not merely final products but are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on a specialized, highly reactive acylating agent: propynoyl chloride (propioloyl chloride) .

The use of propynoyl chloride in Friedel-Crafts acylation protocols provides a direct and efficient route to aryl ynones (aryl propargyl ketones). These molecules are exceptionally valuable building blocks due to their bifunctional nature. The ketone moiety allows for classical carbonyl chemistry, while the terminal alkyne is a gateway to a vast array of transformations, including cycloadditions (e.g., "click chemistry"), Sonogashira couplings, and reductions. This document provides an in-depth examination of the reaction mechanism, detailed experimental protocols, and critical insights for researchers aiming to incorporate this powerful synthon into their work.

Reagent Profile: Propynoyl Chloride

Propynoyl chloride (C₃H₁ClO) is the simplest acetylenic acyl chloride. Its high reactivity is derived from the convergence of two functional groups: the highly electrophilic acyl chloride and the reactive carbon-carbon triple bond.

Chemical and Physical Properties:

-

Molecular Formula: C₃H₁ClO

-

Molecular Weight: 88.50 g/mol

-

Appearance: Colorless to yellow liquid (presumed, based on similar acyl chlorides)

-

Key Reactivity: The molecule is highly susceptible to nucleophilic attack at the carbonyl carbon. It is extremely sensitive to moisture and will react violently with water and other protic solvents (e.g., alcohols, amines) to release hydrogen chloride gas.[2][3] The terminal alkyne can undergo addition reactions or polymerization under certain conditions.

Critical Safety and Handling Procedures

-

Corrosive and Lachrymatory: Causes severe skin and eye burns.[3][6] Vapors are irritating to the respiratory tract. It should be considered a lachrymator (tear-producing agent).

-

Water Reactive: Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[2][3] All operations must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).

-

Flammable: Acyl chlorides are often flammable liquids.[3][5] Keep away from all sources of ignition. Use non-sparking tools and ground all equipment during transfers.[5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[5] All manipulations must be performed inside a certified chemical fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, alcohols, and oxidizing agents.[2][4]

Reaction Mechanism and Scientific Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS). The reaction proceeds via the generation of a highly reactive electrophile, an acylium ion, which is then attacked by the electron-rich aromatic ring.[7][8]

The mechanism involves three primary stages:

-

Generation of the Electrophile: The Lewis acid catalyst (commonly AlCl₃ or FeCl₃) coordinates to the chlorine atom of propynoyl chloride. This coordination polarizes the C-Cl bond, making the chlorine a much better leaving group.[9][10] The subsequent cleavage of this bond generates a resonance-stabilized propynoylium cation. This acylium ion is the active electrophile.[11] The resonance stabilization is a key feature, as it prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[8][11]

-

Nucleophilic Attack (Electrophilic Aromatic Substitution): The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon of the propynoylium ion. This step forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the ring, creating a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8]

-

Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring, yielding the final aryl ynone product and regenerating the Lewis acid catalyst along with HCl.[7] In practice, the Lewis acid often complexes strongly with the product ketone, necessitating a stoichiometric amount of the catalyst.[12]

Detailed Experimental Protocol: Synthesis of 4-Methoxypropiophenone

This protocol details the acylation of anisole (methoxybenzene), an activated aromatic substrate, with propynoyl chloride. The electron-donating methoxy group directs the substitution primarily to the para position due to electronic and steric effects.[13]

Materials:

-

Anisole (99%)

-

Propynoyl Chloride (≥97%)

-

Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃) (≥99%)[13]

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel (pressure-equalizing)

-

Reflux condenser

-

Inert gas inlet (Nitrogen or Argon) and bubbler

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser topped with a nitrogen/argon inlet. Ensure all glassware is scrupulously dry.

-

Reagent Preparation: In the fume hood, charge the flask with anhydrous aluminum chloride (1.2 equivalents). Add 20 mL of anhydrous DCM. Begin stirring to create a suspension and cool the flask to 0 °C using an ice bath. This step is often exothermic.[14]

-

Acyl Chloride Addition: Prepare a solution of propynoyl chloride (1.0 equivalent) in 10 mL of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Aromatic Substrate Addition: Prepare a solution of anisole (1.05 equivalents) in 10 mL of anhydrous DCM and add it to the now-empty addition funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The mixture will typically darken in color.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction stir at room temperature for 1-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Reaction Quench: Prepare a beaker containing ~50 g of crushed ice and 15 mL of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This is a highly exothermic process that will decompose the aluminum complexes and neutralize excess Lewis acid.[14]

-

Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice with 15 mL portions of DCM.

-

Washing: Combine all organic layers and wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aryl ynone.

Summary of Key Reaction Parameters

The success of the Friedel-Crafts acylation with propynoyl chloride is highly dependent on several factors. The following table provides a general guide for optimization.

| Parameter | Condition / Choice | Rationale & Field Insights |

| Aromatic Substrate | Electron-rich (e.g., anisole, phenols, N,N-dialkylanilines) are highly reactive. Electron-neutral (e.g., benzene, toluene) are suitable. | The reaction is an electrophilic substitution; therefore, higher electron density on the aromatic ring increases the reaction rate. Strongly deactivated rings (e.g., nitrobenzene) will likely fail to react.[15] |

| Lewis Acid Catalyst | AlCl₃, FeCl₃, BF₃, TiCl₄ | AlCl₃ is the most common and reactive catalyst.[7][8] FeCl₃ can be a milder and more economical alternative, particularly for activated substrates.[13] A stoichiometric amount is typically required.[12] |

| Stoichiometry | Lewis Acid: ~1.1-1.3 eq. Propynoyl Chloride: 1.0 eq. Aromatic: ~1.0-1.1 eq. | A slight excess of the Lewis acid ensures complete activation of the acyl chloride. A slight excess of the aromatic substrate can help drive the reaction to completion, though a large excess is usually avoided for cost and purification reasons. |

| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), Carbon Disulfide (CS₂) | Solvents must be anhydrous and inert to the strong Lewis acids. DCM is a common choice due to its ability to dissolve reagents and its relatively low boiling point, facilitating removal. |

| Temperature | 0 °C to Room Temperature | Initial addition and reaction at low temperature (0 °C) is critical to control the exothermicity and prevent side reactions.[14] The reaction can then be allowed to warm to room temperature to ensure completion. |

Troubleshooting and Advanced Considerations

-

Low Yield: This is often due to moisture contamination, which deactivates the Lewis acid and destroys the propynoyl chloride. Ensure all reagents, solvents, and glassware are rigorously dried. Another cause can be incomplete reaction; consider extending the reaction time or gently warming the mixture after the initial low-temperature phase.

-

Polymerization/Side Products: The alkyne functionality of propynoyl chloride and the ynone product can be susceptible to polymerization or other side reactions, especially in the presence of strong acids and heat. Maintaining low temperatures is the best way to mitigate this.

-

Substrate Limitation: Aromatic rings containing basic functional groups like amines (-NH₂) or hydroxyls (-OH) are problematic. The Lewis acid will coordinate to these basic sites, deactivating the ring towards electrophilic attack.[1][15] These groups typically require protection before attempting a Friedel-Crafts reaction.

-

Product Deactivation: A significant advantage of acylation over alkylation is that the resulting ketone is an electron-withdrawing group, which deactivates the aromatic ring to further substitution.[1][8][16] This self-limiting nature prevents the poly-acylation that can be a major issue in Friedel-Crafts alkylations.

References

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-